(3Z)-1-benzyl-5-bromo-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-1-benzyl-5-bromo-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a thiazolidinone ring, an indolinone moiety, and a bromine atom, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-benzyl-5-bromo-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with a cyclopentanone derivative under acidic or basic conditions.
Indolinone formation: The indolinone moiety can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound.
Final coupling: The thiazolidinone and indolinone intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-benzyl-5-bromo-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone or indolinone derivatives.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
(3Z)-1-benzyl-5-bromo-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Exploration of its properties for use in advanced materials such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of (3Z)-1-benzyl-5-bromo-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-1-benzyl-5-chloro-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
- (3Z)-1-benzyl-5-fluoro-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
Uniqueness
(3Z)-1-benzyl-5-bromo-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs
Properties
Molecular Formula |
C23H19BrN2O2S2 |
---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H19BrN2O2S2/c24-15-10-11-18-17(12-15)19(21(27)25(18)13-14-6-2-1-3-7-14)20-22(28)26(23(29)30-20)16-8-4-5-9-16/h1-3,6-7,10-12,16H,4-5,8-9,13H2/b20-19- |
InChI Key |
ZVYMLXIREULEPN-VXPUYCOJSA-N |
Isomeric SMILES |
C1CCC(C1)N2C(=O)/C(=C/3\C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=CC=C5)/SC2=S |
Canonical SMILES |
C1CCC(C1)N2C(=O)C(=C3C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.